molecular formula C9H20ClO4P B1314559 Di-tert-butyl Chloromethyl Phosphate CAS No. 229625-50-7

Di-tert-butyl Chloromethyl Phosphate

Cat. No. B1314559
M. Wt: 258.68 g/mol
InChI Key: LNJAJHJFSKUCIR-UHFFFAOYSA-N
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Description

Di-tert-butyl Chloromethyl Phosphate (DTBCMP) is a compound with the molecular formula C9H20ClO4P . It is used as an intermediate for laboratory research . The compound is also a key component in the formation of many phosphon-oxymethyl pro-drugs .


Synthesis Analysis

DTBCMP can be prepared by reacting chloromethyl chlorosulfate (CMCS) with di-tert-butyl potassium phosphate (DTBPP) . An efficient process to prepare DTBCMP from CMCS and DTBPP has been described in the literature . This process starts from PCl3 and leverages a H2O2/catalytic KI mediated oxidation of di-tert-butyl phosphite to provide DTBPP in 81% yield and high purity .


Molecular Structure Analysis

The molecular weight of DTBCMP is 258.68 g/mol . The IUPAC name for this compound is di tert-butyl chloromethyl phosphate . The InChI code for DTBCMP is 1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3 .


Chemical Reactions Analysis

In the development of a new process to synthesize DTBCMP, a comparison to the corresponding tosylate derivative was made . A rational selection of base, phase-transfer catalyst (PTC), and stabilizing additive minimized CMCS decomposition and led to an optimized yield (90% solution yield), improved product purity, and identification of a technique to enable the long-term storage of DTBCMP .


Physical And Chemical Properties Analysis

DTBCMP is a colorless liquid that can volatilize at room temperature . It has a low solubility and can dissolve in organic solvents such as chloroform and dichloromethane . It has a low melting point and boiling point, approximately -63℃ and 141℃ respectively .

Scientific Research Applications

Synthesis and Development

  • Di-tert-butyl (chloromethyl) phosphate is a key compound in the formation of many phosphon-oxymethyl pro-drugs. It is prepared from chloromethyl chlorosulfate (CMCS) and di-tert-butyl potassium phosphate (DTBPP). An efficient process for its synthesis has been developed, which is crucial for the production of these pro-drugs (Zheng et al., 2014).

Environmental Impact and Toxicity Studies

  • Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a related compound, has shown potential toxicity during early vertebrate development. Studies using zebrafish models suggest that TDCPP exposure can delay the remethylation of the zygotic genome during embryogenesis, which might be linked to developmental toxicity (McGee et al., 2012).

Analytical Applications

  • In analytical chemistry, di-tert-butyl phosphate derivatives, like tris(2,4-di-tert-butyphenyl) phosphate, have been synthesized for molecular structure analysis. Such compounds are studied to understand their crystal structures and intramolecular interactions (Wang Jin-tang, 2007).

Sensor Development

  • Modified calixarenes, incorporating elements like di-tert-butyl phosphate, have been used to develop selective sensors for monohydrogen phosphate. These sensors demonstrate good selectivity over other anions and are used in real sample analysis (Gupta et al., 2005).

Material Science and Chemistry

  • Di-tert-butyl phosphate complexes containing pyridine ancillary ligands have been investigated in material science. These studies focus on the synthesis, structure, and magnetic properties of copper di-tert-butyl phosphate complexes (Murugavel et al., 2004).
  • The photochemistry of phosphate esters, including derivatives of di-tert-butyl phosphate, is a key area in understanding the generation of electrophiles and reaction mechanisms (Givens & Matuszewski, 1984).

Environmental and Health Monitoring

  • The presence and impact of organophosphate flame retardants, including di-tert-butyl phosphate derivatives in indoor environments, have been studied. This research is crucial for understanding human exposure and health risks associated with these chemicals (Fromme et al., 2014).

Pollution and Ecotoxicology

  • Research has identified tri(2,4-di-tert-butylphenyl) phosphate, a compound related to di-tert-butyl chloromethyl phosphate, in various environmental samples, pointingto its potential use as a flame retardant or plasticizer. This highlights the importance of understanding the environmental and health impacts of such compounds (Kemsley, 2018).

Plant Analysis

  • Techniques involving phosphate and phosphite analysis in plant material have been developed. These methods, using derivatization with tert-butyl groups, aid in understanding plant nutrition and metabolism (Smillie et al., 1988).

Food Packaging and UV Degradation

  • Studies on the degradation of Irgafos 168, a phosphate ester, in polypropylene films under UV irradiation have been conducted. These studies help in understanding the stability and safety of food packaging materials (Yang et al., 2016).

Biomonitoring and Human Exposure

  • Research on the biomonitoring of organophosphate flame retardant chemicals, including di-tert-butyl phosphate derivatives, in the general population has been crucial for assessing exposure and potential health risks (Ospina et al., 2018).

Ceramics and Biomaterials

  • Di-tert-butyl phosphate has been used as a precursor in the synthesis of calcium phosphate ceramic biomaterials. This research is significant for advancements in biomedical applications and materials science (Verma & Murugavel, 2020).

properties

IUPAC Name

ditert-butyl chloromethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJAJHJFSKUCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(OCCl)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470842
Record name Di-tert-butyl Chloromethyl Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl Chloromethyl Phosphate

CAS RN

229625-50-7
Record name Di-tert-butyl Chloromethyl Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name di-tert-butyl (chloromethyl) phosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The tetrabutylammonium salt of bis-tert butyl phosphate (45.1 g, 0.1 mol) and chloroiodomethane (200 g, 1.14 mol) were combined in 100 ml of benzene and the mixture was stirred at room temperature for four hours and then the benzene was removed under vacuum. A portion of 500 ml of ethyl ether was added to the residue and insoluble solid was filtered away. Concentration of the filtrate in vacuo and removal of the volitiles on a vacuum pump provided di-tert-butyl chloromethyl phosphate, as a light yellow or light brown oil which was utilized in the next step without further purification.
[Compound]
Name
tetrabutylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of tetrabutylammonium di-tert-butyl phosphate (57 g, 0.126 mol, Digital Specialty Chemicals) and chloroiodomethane (221 g, 1.26 mol) was stirred at room temperature for four hours before the volatiles were removed under vacuum. 500 ml of ethyl ether was added to the residue and insoluble solid was filtered away. Concentration of the filtrate in vacuo and removal of remaining volatiles using a vacuum pump provided di-tert-butyl chloromethyl phosphate as a light brown or yellow oil, which was utilized in the next step without further purification.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a well stirred suspension of di-tert-butyl hydrogen phosphate (4.7 g, 22.47 mmol) in water (186 ml) was added sodium bicarbonate (7.5 g, 89.52 mmol) followed by tetra-n-butylammomium hydrogen sulphate (760 mg, 2.238 mmol). The reaction mixture was stirred at room temperature for 15 min. To the reaction mixture was added dichloromethane (112 ml) at 0° C. and it was stirred for 10 min followed by the addition of chloromethyl chlorosulphate (4.4 g, 26.85 mmol) in dichloromethane (75 ml) at same temperature. The resultant mixture was vigorously stirred overnight at room temperature. The organic layer was separated, washed with brine and evaporated under reduced pressure to yield 3.04 g of product as pale yellow oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
760 mg
Type
reactant
Reaction Step Three
Quantity
4.4 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
112 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Di-tert-butyl phospohite (40.36 mmole) was combined with potassium bicarbonate (24.22 mmole) in 35 ml of water. The solution was stirred in an ice bath and potassium permanganate (28.25 mmole) was added in three equal portions over one hour's time, The reaction as then allowed to continue at room temperature for an additional half hour, Decolorizing carbon (600 mg) was then incorporated as the reaction was heated to 60° C. for 15 minutes. The reaction was then vacuum filtered to remove solid magnesium dioxide. The solid was washed several times with water. The filtrate was then combined with one gram of decolorizing carbon and heated at 60° C. for an additional twenty minutes. The solution was again filtered to yield a colorless solution, which was then evaporated under vacuum to afford crude Di-tert-butyl phosphate potassium salt. Di-tert-butyl phosphate potassium salt (5 g, 20.14 mmole) was dissolved in methanol (15 g): to this solution at 0° C., a slight excess of concentrated HCl is slowly added with efficient stirring at 0° C. The addition of acid causes the precipitation of potassium chloride. The solid is then filtered and washed with methanol. The compound in the mother liquor is then converted to the ammonium form by adding an equal molar amount of tetramethylammonium hydroxide (3.65 g, 20.14 mmole) while keeping the reaction cooled by a salt/ice bath with efficient stirring. The resulting clear solution is placed under reduced pressure to give the elude product. To the tetramethylammonium di-tert-butyl-phosphate dissolved in refluxing dimethoxyethane is then added 4.3 grams of chloroiodomethane (24.16 mmole) and stirred for 1-2 hours. The reaction is then filtered and the filtrate is placed under reduced pressure to concentrate the solution in DME. The chloromethyl di-tert-butyl phosphate 12-16% in DME is used in the synthesis of 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium without further purifications (60% yield): 1HNMR (CD3OD, 300 MHz) δ 1.51 (s, 12H, 5.63 (d, 2H, J=14.8). 31P-NMR (CD3OD, 300 MHz) δ −11.3 (s, 1 P).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Name
tetramethylammonium di-tert-butyl-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl Chloromethyl Phosphate
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Di-tert-butyl Chloromethyl Phosphate
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Di-tert-butyl Chloromethyl Phosphate
Reactant of Route 4
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Di-tert-butyl Chloromethyl Phosphate
Reactant of Route 5
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Di-tert-butyl Chloromethyl Phosphate
Reactant of Route 6
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Di-tert-butyl Chloromethyl Phosphate

Citations

For This Compound
65
Citations
B Zheng, RJ Fox, M Sugiyama, A Fritz… - … Process Research & …, 2014 - ACS Publications
A new and efficient process to prepare di-tert-butyl (chloromethyl) phosphate, a key compound in the formation of many phosphon-oxymethyl pro-drugs, from chloromethyl chlorosulfate (…
Number of citations: 15 pubs.acs.org
KC Harper, R Klix, YM Pu, J Henle, J Ji… - … Process Research & …, 2021 - ACS Publications
… project, several routes were considered and evaluated, but no route gave any distinct advantages over the direct alkylation/deprotection route using di-tert-butyl chloromethyl phosphate …
Number of citations: 2 pubs.acs.org
C Minozzi, SK Collins - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Alternatives names: chloromethyl di‐tert‐butyl phosphate; di‐tert‐butyl chloromethyl phosphate; phosphoric acid di(tert‐butyl) chloromethyl ester, phosphoric acid di‐tert‐butyl ester …
Number of citations: 0 onlinelibrary.wiley.com
JP Krise, J Zygmunt, GI Georg… - Journal of medicinal …, 1999 - ACS Publications
… The prodrug synthesis involves a nucleophilic substitution reaction between the parent tertiary amine and a novel derivatizing reagent, di-tert-butyl chloromethyl phosphate, resulting in …
Number of citations: 84 pubs.acs.org
RJ Fox, B Cohen, TE La Cruz, JH Simpson… - … Process Research & …, 2017 - ACS Publications
… Mechanistic Evaluation and Solvent-Based Linear Free Energy Relationship in the Alkylation of ABT-199 Using Di-tert-butyl Chloromethyl Phosphate. Organic Process Research & …
Number of citations: 5 pubs.acs.org
M Flores-Ramos, F Ibarra-Velarde… - Bioorganic & Medicinal …, 2014 - Elsevier
… The phosphate group was introduced using di-tert-butyl chloromethyl phosphate (3) prepared from chloromethyl chlorosulfate 28 (1) and tetramethylammonium di-tert-butyl hydrogen …
Number of citations: 25 www.sciencedirect.com
J Becerril-Vega, A Hernández-Campos… - AAPS …, 2023 - Springer
Albendazole is a broad-spectrum anthelmintic drug used for parasitic infections. In addition, due to its mechanism of action, it has been studied as an anticancer agent. However, poor …
Number of citations: 4 link.springer.com
Y Ueda, JD Matiskella, J Golik, TP Connolly… - Bioorganic & medicinal …, 2003 - Elsevier
… ravuconazole 1, Scheme 1, Scheme 2 (BMS-379224) was prepared in two steps from ravuconazole (1, Scheme 1, Scheme 2) by O-alkylation with di-tert-butyl chloromethyl phosphate 4 …
Number of citations: 64 www.sciencedirect.com
C Reviriego - Drugs of the Future, 2015 - access.portico.org
… Treatment of intermediate (X) with NaH and I2 in THF followed by N-alkylation of di-tert-butyl chloromethyl phosphate (XI) (obtained by the chloromethylation of the tetrabutylammonium …
Number of citations: 2 access.portico.org
A Mäntylä, J Vepsäläinen, T Järvinen… - Tetrahedron …, 2002 - academia.edu
… Di-tert-butyl chloromethyl phosphate (2d): 1H NMR (CDCl3), 500 MHz l 1.51 (s, 18H), 5.63 (d, J=15 Hz, 2H), 13C NMR (CDCl3) l 29.8 (d, J=4 Hz), 73.3 (d, J=7 Hz), 84.1 (d, J=8 Hz); 31P …
Number of citations: 26 www.academia.edu

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